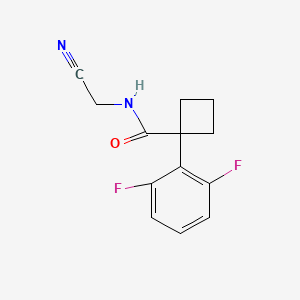
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide, also known as DPC 423, is a chemical compound that has been extensively studied for its potential in scientific research. This compound has shown promise in various fields, including neuroscience and cancer research. In
作用機序
The mechanism of action of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 involves the modulation of GABA receptors. GABA receptors are important for regulating the excitability of neurons, and the modulation of these receptors can have significant effects on neuronal activity. N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to bind to the benzodiazepine site of GABA receptors, which enhances the activity of these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 are complex and depend on the specific application. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to enhance the activity of GABA receptors, which can lead to decreased neuronal excitability. In cancer research, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to inhibit the growth of cancer cells by inducing apoptosis.
実験室実験の利点と制限
The advantages of using N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations of using N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be studied further for its potential in treating neurological disorders such as epilepsy and anxiety. In cancer research, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be studied further for its potential in developing new cancer therapies. Additionally, the synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be optimized further to improve its solubility and other properties.
合成法
The synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 involves the reaction of 2,6-difluorobenzaldehyde with malononitrile to form a cyanoacetate intermediate. The intermediate is then reacted with cyclobutanone in the presence of a base to form N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423. The synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been optimized to yield high purity and high yields.
科学的研究の応用
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been studied for its potential in various scientific fields. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has also been studied for its potential in cancer research, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c14-9-3-1-4-10(15)11(9)13(5-2-6-13)12(18)17-8-7-16/h1,3-4H,2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRFVTLLXVDNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

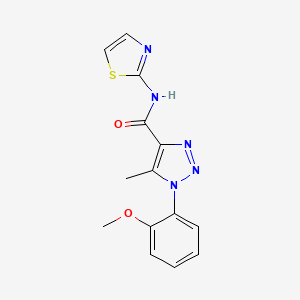
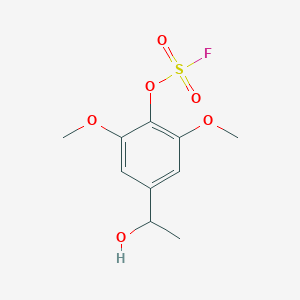
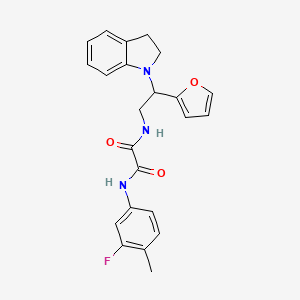
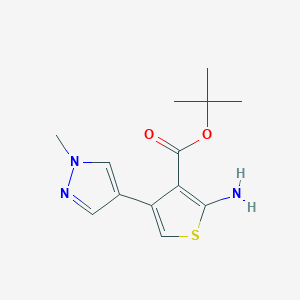
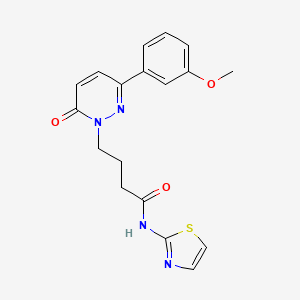
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
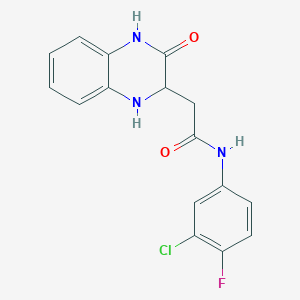
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)

![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
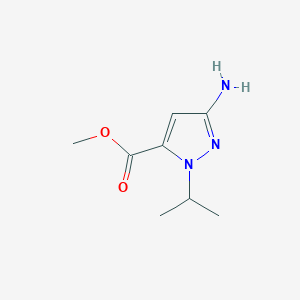
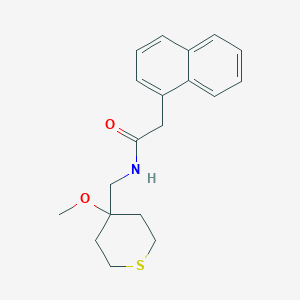
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)
![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)